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Compound of Interest

Compound Name:
[(2R)-oxolan-2-yl]methanamine

hydrochloride

CAS No.: 7175-80-6

Cat. No.: B569865 Get Quote

Executive Summary
This guide details the integration of [(2R)-oxolan-2-yl]methanamine hydrochloride (CAS:

7175-80-6) into high-throughput parallel synthesis workflows. As a chiral building block, this

compound introduces a metabolically stable tetrahydrofuran (THF) moiety, often serving as a

bioisostere for hydrophobic rings or to modulate physicochemical properties (LogD, solubility)

in drug candidates (e.g., kinase inhibitors, HIV protease inhibitors).

Unlike its free base oil counterpart, the hydrochloride salt offers superior oxidative stability and

weighing precision for automated dispensing. However, its use requires specific "in-situ

neutralization" protocols to ensure reactivity without compromising enantiomeric purity or yield.
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Property Specification

IUPAC Name [(2R)-oxolan-2-yl]methanamine hydrochloride

Common Name (R)-Tetrahydrofurfurylamine HCl

CAS Number 7175-80-6

Molecular Weight 137.61 g/mol

Appearance White to off-white crystalline solid

Chirality
(R)-enantiomer (Check ee% > 98% for

MedChem)

Solubility
High: Water, Methanol, DMSO; Moderate: DMF;

Low: DCM, Toluene

pKa (Conjugate Acid) ~9.5 (estimated for primary amine)

Hygroscopicity Moderate (Store in desiccator)

Parallel Synthesis Strategy: The "Salt-Break"
Protocol
The critical challenge in using amine hydrochlorides in parallel synthesis is ensuring the

complete liberation of the nucleophilic free amine without precipitating insoluble salts that clog

liquid handling tips.

Causality & Experimental Logic
Why the Salt? The free amine oxidizes slowly to the imine/aldehyde upon air exposure and is

difficult to dispense accurately (viscous oil). The HCl salt is a stable solid, allowing for

precise gravimetric dispensing (e.g., Mettler Toledo Quantos systems).

The Challenge: The protonated ammonium species (

) is non-nucleophilic.

The Solution: Use a Homogeneous Base Scavenging System. We utilize
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-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or NMP) to create a soluble
buffer system that releases the free amine in situ.

Automated Workflow Diagram
The following decision tree illustrates the logic for handling this specific building block in library

generation.

Start: Weighing & Dispensing

Solvent Selection:
DMF or NMP (Required for Salt Sol.)

Activation:
Add 3.0 eq. DIPEA

 Dissolve Salt

Self-Validation Step:
Is Solution Clear?

 No (Add MeOH co-solvent)

Path A: Amide Coupling
(HATU/Acid)

 Yes

Path B: SNAr
(Cl-Heterocycle/Heat)

 Yes

Path C: Reductive Amination
(Aldehyde/STAB)

 Yes

QC: LCMS & Chiral SFC

Click to download full resolution via product page

Figure 1: Decision tree for integrating amine salts into automated synthesis workflows.
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Validated Experimental Protocols
Module A: Amide Coupling (Automated)
Objective: Synthesis of amide libraries targeting GPCRs. Mechanism: HATU-mediated

activation of carboxylic acids followed by nucleophilic attack of the (R)-THF-amine.

Protocol:

Preparation of Amine Stock (0.2 M):

Weigh 275 mg (2.0 mmol) of [(2R)-oxolan-2-yl]methanamine HCl into a 20 mL scintillation

vial.

Add 8.0 mL of anhydrous DMF.

Add 1.05 mL (6.0 mmol, 3.0 eq) of DIPEA. Note: Solution may warm slightly; ensure

complete dissolution.

Reaction Assembly:

Dispense 100 µL of Carboxylic Acid stock (0.2 M in DMF) into the reaction plate.

Add 100 µL of the Amine/DIPEA Stock prepared in Step 1.

Add 100 µL of HATU solution (0.2 M in DMF).

Incubation:

Seal plate and shake at room temperature for 16 hours.

Work-up:

Evaporate solvent (Genevac).

Resuspend in DMSO/MeOH (1:1) for HPLC purification.

Self-Validating Check:
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Pre-Reaction: Ensure the Amine/DIPEA stock is a clear, homogeneous solution. If turbidity

exists (amine salt crashing out), add 10% MeOH to the stock solution.

Module B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Scaffold decoration of chloropyrimidines or chloropyridines. Mechanism: Addition-

Elimination reaction.

Protocol:

Substrate: 0.1 mmol of 2,4-dichloropyrimidine in 500 µL NMP.

Reagent: Add 0.12 mmol (1.2 eq) of [(2R)-oxolan-2-yl]methanamine HCl (solid dispense or

slurry).

Base: Add 0.3 mmol (3.0 eq) of TEA (Triethylamine). Note: TEA is preferred here if heating

>80°C as DIPEA can undergo Hofmann elimination side reactions at very high temps over

long periods, though rare.

Conditions: Heat at 90°C for 12 hours.

Purification: Direct injection onto Prep-HPLC (Acidic method).

Module C: Reductive Amination
Objective: Synthesis of secondary amines. Constraint: Do NOT premix the HCl salt with the

aldehyde without base, as acid catalyzes acetal formation or polymerization of sensitive

aldehydes.

Protocol:

Neutralization: Dissolve [(2R)-oxolan-2-yl]methanamine HCl (1.0 eq) in MeOH/DCM (1:1)

with DIPEA (1.0 eq) before adding to the aldehyde.

Imine Formation: Add Aldehyde (1.0 eq). Shake for 2 hours.

Reduction: Add STAB (Sodium Triacetoxyborohydride, 2.0 eq) as a solid or slurry.
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Quench: Add 10% aq. NaHCO3.

Reaction Scope & Pathway Visualization
The following diagram details the chemical transformations accessible with this building block.

[(2R)-oxolan-2-yl]methanamine HCl

R-COOH
(HATU/Base)

Ar-Cl
(SNAr/Heat)

R-CHO
(NaBH(OAc)3)

R-SO2Cl
(Pyridine)

Chiral Amide
(Kinase Linker)

N-Aryl Amine
(Scaffold Decoration)

Secondary Amine
(Solubility Tag)

Sulfonamide
(Metabolic Stability)

Click to download full resolution via product page

Figure 2: Synthetic versatility of the (R)-tetrahydrofurfuryl amine scaffold.
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at: [https://www.benchchem.com/product/b569865#use-of-2r-oxolan-2-yl-methanamine-
hydrochloride-in-parallel-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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